molecular formula C18H21NO4 B11379670 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one

Cat. No.: B11379670
M. Wt: 315.4 g/mol
InChI Key: TUMKGTFVVZQHAR-UHFFFAOYSA-N
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Description

7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure with various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, green solvents, and controlled reaction temperatures to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidin-1-yl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

7-hydroxy-4,8-dimethyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)chromen-2-one

InChI

InChI=1S/C18H21NO4/c1-11-13-5-7-15(20)12(2)17(13)23-18(22)14(11)6-8-16(21)19-9-3-4-10-19/h5,7,20H,3-4,6,8-10H2,1-2H3

InChI Key

TUMKGTFVVZQHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N3CCCC3

Origin of Product

United States

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